ethyl 3-bromo-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-3-carboxylate
Description
ETHYL 3-BROMO-2-OXO-4-PHENYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C18H15BrO4 |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
ethyl 3-bromo-2-oxo-4-phenyl-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15BrO4/c1-2-22-16(20)18(19)15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)23-17(18)21/h3-11,15H,2H2,1H3 |
InChI Key |
QZRSPRDIKWSWCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C2=CC=CC=C2OC1=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-BROMO-2-OXO-4-PHENYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE typically involves the condensation of a phenyl-substituted benzopyran with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-BROMO-2-OXO-4-PHENYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 3-BROMO-2-OXO-4-PHENYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-BROMO-2-OXO-4-PHENYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 3-BROMO-2-OXO-4-PHENYL-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXYLATE is unique due to its specific structural features and the presence of both bromine and phenyl groups, which contribute to its distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
